molecular formula C15H12N2O2S B2580881 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 194479-08-8

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid

Cat. No.: B2580881
CAS No.: 194479-08-8
M. Wt: 284.33
InChI Key: HSDSEYKDYSEFBN-UHFFFAOYSA-N
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Description

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C15H12N2O2S and a molecular weight of 284.34 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a benzimidazole ring through a sulfanyl-methyl bridge. It is typically found as an off-white to white solid .

Scientific Research Applications

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSEYKDYSEFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods I

Procedure details

4.6 g (30 mmol) of 2-mercaptobenzimidazole were initially introduced into 60 ml of dry DMF, 8.3 g (60 mmol) of K2CO3 were added, and a solution of 6.7 g (31 mmol) of α-bromo-4-toluic acid in 15 ml of dry DMF was added dropwise at room temperature. After 4 hours, a solid residue was filtered off with suction, the DMF was removed in vacuo, and the residue was taken up in aqueous hydrochloric acid at pH 2. Crystals of the title compound separated out, and these were washed with water, methanol and ether and dried.
Quantity
4.6 g
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8.3 g
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60 mL
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6.7 g
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15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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